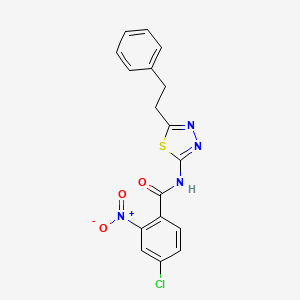
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro and nitro group, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting phenethylamine with thiosemicarbazide under acidic conditions.
Nitration and Chlorination: The benzamide core is nitrated and chlorinated using nitric acid and hydrochloric acid, respectively.
Coupling Reaction: The thiadiazole ring is then coupled with the nitrated and chlorinated benzamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: Formation of 4-chloro-2-amino-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized derivatives of the phenethyl group.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the effects of nitro and chloro substitutions on biological activity.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is not well-documented. it is likely to interact with biological targets through its nitro and chloro groups, which can participate in various biochemical reactions. The thiadiazole ring may also play a role in binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide
- 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
Uniqueness
4-chloro-2-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which is not commonly found in similar compounds. This ring may impart distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-2-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-12-7-8-13(14(10-12)22(24)25)16(23)19-17-21-20-15(26-17)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJVOPYEGIMYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


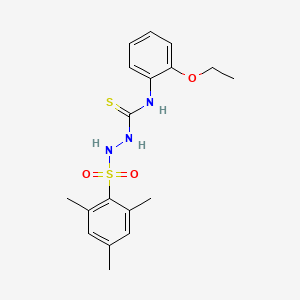
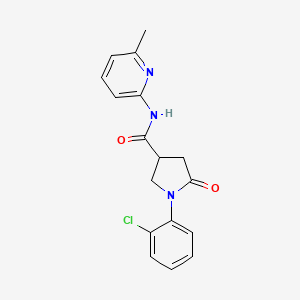
![4-butylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B4730900.png)
![N-(2-bromophenyl)-2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4730903.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4730907.png)
![N-[2-(cyclohexylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B4730914.png)
![5-BROMO-N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-THIOPHENESULFONAMIDE](/img/structure/B4730918.png)
![2-OXO-2-PHENYLETHYL 2-{[2-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]AMINO}ACETATE](/img/structure/B4730919.png)
![N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4730927.png)
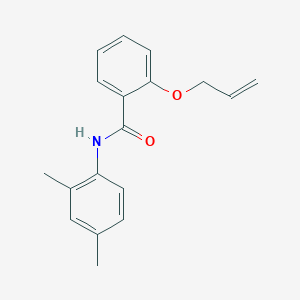
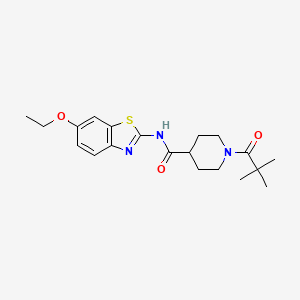
![N-[3-(1H-imidazol-1-yl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4730946.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4730954.png)
![1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B4730968.png)
